molecular formula C22H18ClN5O2 B2493886 1-(2-chlorophenyl)-N-[(3-methoxyphenyl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1207040-62-7

1-(2-chlorophenyl)-N-[(3-methoxyphenyl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2493886
CAS No.: 1207040-62-7
M. Wt: 419.87
InChI Key: XPOLBPJWHRVNQF-UHFFFAOYSA-N
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Description

1-(2-chlorophenyl)-N-[(3-methoxyphenyl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a potent and selective chemical probe for investigating the role of Cyclin-Dependent Kinase 12 (CDK12) in transcriptional regulation and oncogenesis. This compound functions as a covalent inhibitor, irreversibly targeting a specific cysteine residue (Cys1039) in the CDK12 kinase domain , which distinguishes it from reversible ATP-competitive inhibitors and provides a tool for prolonged pathway suppression. Its primary research value lies in its ability to selectively inhibit CDK12 over the closely related CDK13 and other transcription-associated kinases, enabling the dissection of CDK12-specific functions. Research applications include studying the DNA damage response (DDR), as CDK12 inhibition leads to defects in the transcription of DNA repair genes and sensitization to PARP inhibitors . It is a critical reagent for exploring synthetic lethal interactions in cancers with homologous recombination deficiencies, such as those involving BRCA mutations. Furthermore, this inhibitor is used to elucidate the mechanisms of transcriptional elongation, RNA polymerase II processivity, and the regulation of alternative polyadenylation site selection in gene 3' ends, providing insights into fundamental cellular processes and novel therapeutic strategies.

Properties

IUPAC Name

1-(2-chlorophenyl)-N-[(3-methoxyphenyl)methyl]-5-pyridin-4-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN5O2/c1-30-17-6-4-5-15(13-17)14-25-22(29)20-21(16-9-11-24-12-10-16)28(27-26-20)19-8-3-2-7-18(19)23/h2-13H,14H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPOLBPJWHRVNQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)C2=C(N(N=N2)C3=CC=CC=C3Cl)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2-chlorophenyl)-N-[(3-methoxyphenyl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the triazole ring, followed by the introduction of the chlorophenyl, methoxyphenyl, and pyridinyl groups. Common reagents used in these reactions include azides, alkynes, and various catalysts to facilitate the formation of the triazole ring. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using flow microreactor systems for efficiency .

Chemical Reactions Analysis

1-(2-chlorophenyl)-N-[(3-methoxyphenyl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Scientific Research Applications

Chemical Properties and Structure

This compound features a complex structure characterized by:

  • Molecular Formula : C22H18ClN5O2
  • Key Functional Groups : Triazole ring, carboxamide group, and chlorophenyl moiety.

Biological Activities

The biological applications of this compound can be categorized into several key areas:

Antimicrobial Activity

Triazole derivatives are well-known for their antimicrobial properties. Research indicates that compounds with similar structures exhibit significant activity against various bacterial and fungal strains. For instance:

  • A study highlighted that triazole derivatives can act against Staphylococcus aureus, Escherichia coli, and Candida albicans with minimum inhibitory concentrations (MICs) in the low micromolar range .
  • The specific compound under discussion could be evaluated for its potential as an antimicrobial agent by assessing its efficacy in inhibiting growth in clinical isolates.

Anticancer Potential

Triazoles have been explored for their anticancer properties. The compound may interact with specific molecular targets involved in cancer progression:

  • Triazole derivatives have shown promise in inhibiting kinases associated with tumor growth. For example, compounds similar to the one have demonstrated IC50 values in the nanomolar range against various cancer cell lines .
  • Investigating the compound's effect on cell proliferation and apoptosis in cancer models could provide insights into its therapeutic potential.

Anti-inflammatory Effects

The anti-inflammatory properties of triazoles are also noteworthy. Compounds within this class have been reported to modulate inflammatory pathways:

  • The ability to inhibit pro-inflammatory cytokines could be a beneficial application of this compound, particularly in diseases characterized by chronic inflammation .

Case Studies and Research Findings

Several studies have investigated the broader category of triazole compounds, providing insights that may be applicable to the specific compound discussed:

StudyFindings
Mermer et al. (2020)Synthesized quinolone-triazole hybrids exhibiting significant antibacterial activity against multiple strains .
Yang and Bao (2020)Developed 1,2,4-triazole derivatives showing enhanced antibacterial properties compared to standard antibiotics .
Egile et al. (2020)Reported triazolopyridazine derivatives with potent kinase inhibition, suggesting potential for targeted cancer therapies

Conclusion and Future Directions

The compound 1-(2-chlorophenyl)-N-[(3-methoxyphenyl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide holds promise in various therapeutic applications due to its structural characteristics and biological activity. Future research should focus on:

  • Detailed pharmacological studies to elucidate its mechanism of action.
  • Clinical evaluations to assess safety and efficacy profiles.
  • Exploration of its potential as a lead compound for drug development targeting infections and cancers.

Mechanism of Action

The mechanism of action of 1-(2-chlorophenyl)-N-[(3-methoxyphenyl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structural analogs and their distinguishing features:

Compound Name Substituent at Position 1 Carboxamide Substituent Substituent at Position 5 Key Differences vs. Target Compound Source
Target Compound 2-Chlorophenyl N-(3-Methoxyphenylmethyl) Pyridin-4-yl Reference compound for comparison.
1-(2-Methoxyphenyl)-N-[3-(1H-Pyrazol-1-yl)propyl]-5-(2-Pyridinyl)-1H-1,2,3-Triazole-4-Carboxamide 2-Methoxyphenyl 3-(Pyrazol-1-yl)propyl Pyridin-2-yl - Methoxy vs. chloro at Position 1.
- Pyridin-2-yl reduces basicity vs. pyridin-4-yl.
- Bulky pyrazole-propyl side chain.
N-(2-Aminoethyl)-1-(4-Chlorophenyl)-5-Methyl-1,2,3-Triazole-4-Carboxamide 4-Chlorophenyl 2-Aminoethyl Methyl - Para-chloro vs. ortho-chloro.
- Smaller methyl group at Position 5.
- Aminoethyl enhances solubility.
1-(4-Fluorophenyl)-5-(Pyridin-4-yl)-N-[(Pyridin-4-yl)methyl]-1H-1,2,3-Triazole-4-Carboxamide 4-Fluorophenyl N-(Pyridin-4-ylmethyl) Pyridin-4-yl - Fluorine’s electronegativity vs. chlorine.
- Pyridinylmethyl may improve membrane permeability.
Rufinamide (1-(2-Fluorobenzyl)-1H-1,2,3-Triazole-4-Carboxamide) 2-Fluorobenzyl None (simple carboxamide) None - Simplified structure with fluorobenzyl.
- Clinically used as an anticonvulsant.
Compound 3b (Pinzi et al.) 2,4-Bis(benzyloxy)-5-Isopropyl 2,6-Difluoro-3-(Methylsulfonamido) Pyridin-4-yl - Bulkier aromatic substituents.
- Sulfonamide group enhances enzyme inhibition (e.g., Hsp90).

Impact of Structural Variations on Properties and Activity

Substituent at Position 1
  • This may enhance binding specificity to hydrophobic pockets .
  • Electron-Withdrawing Groups : Fluorine (e.g., 4-fluorophenyl in ) increases electronegativity but reduces steric bulk compared to chlorine, altering electronic interactions with targets .
Carboxamide Substituent
  • Methoxy vs. Sulfonamide : The target’s 3-methoxyphenylmethyl group offers moderate lipophilicity, while sulfonamide-containing analogs (e.g., 3b) exhibit stronger hydrogen-bonding capacity, critical for multi-target kinase inhibition .
Pyridine Substituents
  • Pyridin-4-yl vs. Pyridin-2-yl : The target’s pyridin-4-yl group has a nitrogen atom positioned for optimal π-stacking and basicity, whereas pyridin-2-yl () may reduce interaction with cationic binding sites .

Biological Activity

1-(2-chlorophenyl)-N-[(3-methoxyphenyl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features. The compound contains a triazole ring, a pyridine moiety, and chlorophenyl and methoxyphenyl substituents, which contribute to its potential biological activities. This article explores the biological activity of this compound, focusing on its interactions with biological targets, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The molecular structure of the compound is characterized by:

  • Triazole Ring : Known for its diverse biological activities.
  • Pyridine Moiety : Enhances lipophilicity and potential interactions with proteins.
  • Chlorophenyl and Methoxyphenyl Groups : These aromatic substituents may influence the binding affinity to biological targets.

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets. Preliminary studies indicate that it may act as an inhibitor for various enzymes involved in metabolic pathways or cellular signaling.

Enzyme Inhibition

The compound has shown potential in inhibiting specific enzymes which are crucial in various biological processes. For example:

  • Cyclooxygenase (COX) Inhibition : Similar compounds have been associated with anti-inflammatory effects by inhibiting COX enzymes .
  • Cholinesterase Inhibition : Triazole derivatives have been reported to interact with acetylcholinesterase (AChE), suggesting potential applications in treating neurodegenerative diseases .

Pharmacological Properties

This compound exhibits a range of pharmacological properties that make it a candidate for further research:

  • Antimicrobial Activity : Triazole compounds are often investigated for their antimicrobial properties. The presence of multiple aromatic systems in this compound may enhance its interaction with microbial targets .
  • Anticancer Potential : Its unique structure may allow it to interfere with cancer cell signaling pathways, although specific studies are yet to confirm this activity .

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of related triazole compounds. For instance:

  • Synthesis Techniques : Microwave-assisted synthesis has been employed to create various triazole derivatives efficiently .
  • Biological Screening : Research indicates that triazoles can exhibit diverse pharmacological activities including antibacterial, antifungal, and anticancer effects .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReferences
Enzyme InhibitionPotential COX and AChE inhibitor ,
AntimicrobialActive against various bacterial strains
AnticancerPotential interference with cancer pathways
NeuroprotectivePossible AChE inhibition for neurodegeneration

Q & A

Basic Research Questions

What are the standard synthetic routes for synthesizing 1-(2-chlorophenyl)-N-[(3-methoxyphenyl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide?

Answer:
The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry") to form the triazole core. Key steps include:

Azide preparation : Reacting a chlorophenyl-substituted alkyne with sodium azide.

Cycloaddition : Coupling the azide with a pyridinyl alkyne using Cu(I) iodide (0.1–1 mol%) in DMSO or dichloromethane at 25–60°C for 12–24 hours.

Functionalization : Introducing the 3-methoxybenzyl group via nucleophilic substitution or amide coupling .
Optimization Note : Reaction yields (~60–75%) depend on solvent polarity and catalyst loading .

How is the compound characterized structurally post-synthesis?

Answer:
A multi-technique approach is employed:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 8.5–8.7 ppm (pyridinyl protons), δ 7.2–7.8 ppm (aromatic chlorophenyl and methoxyphenyl groups), and δ 3.8 ppm (methoxy -OCH₃).
    • ¹³C NMR : Signals for triazole carbons (~145–150 ppm) and carbonyl groups (~165 ppm) .
  • Mass Spectrometry (HRMS) : Molecular ion [M+H]⁺ at m/z 433.91 (calculated for C₂₃H₂₁ClN₆O) .
  • IR Spectroscopy : Stretching vibrations for C=O (~1680 cm⁻¹) and triazole ring (~1550 cm⁻¹) .

What functional groups contribute to its reactivity and biological activity?

Answer:
Key functional groups include:

  • Triazole core : Participates in hydrogen bonding and π-π stacking with biological targets.
  • Chlorophenyl group : Enhances lipophilicity and membrane permeability.
  • Pyridinyl moiety : Facilitates interactions with metalloenzymes or receptors.
  • Methoxybenzyl group : Modulates solubility and pharmacokinetic properties .

Advanced Research Questions

How can synthesis yields be optimized for scalable production?

Answer:
Critical parameters to optimize:

  • Catalyst system : Replace Cu(I) with Ru(II) catalysts for regioselective triazole formation.
  • Solvent selection : Use DMF for higher polarity or THF for milder conditions.
  • Temperature : Lower temperatures (0–25°C) reduce side reactions.
  • Monitoring : Track reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) .
    Example Protocol :
ParameterConditionYield Improvement
CatalystRu(PPh₃)₃Cl₂ (2 mol%)+15%
SolventDMF+10%
Reaction Time8 hours+5%

What experimental strategies validate its mechanism of action in antifungal assays?

Answer:

Target identification : Perform molecular docking against fungal CYP51 (lanosterol demethylase) to predict binding affinity.

In vitro assays :

  • MIC testing : Evaluate growth inhibition of Candida albicans (MIC range: 2–8 µg/mL).
  • Time-kill kinetics : Monitor fungal viability over 24 hours at 2× MIC .

Resistance studies : Serial passage assays to assess mutation frequency in fungal strains .

How can contradictory spectral data (e.g., NMR shifts) be resolved?

Answer:

Computational validation : Compare experimental ¹H NMR shifts with density functional theory (DFT)-calculated values (e.g., B3LYP/6-311+G(d,p)).

2D NMR techniques : Use HSQC and HMBC to assign ambiguous peaks (e.g., triazole vs. pyridinyl carbons).

Crystallography : Obtain single-crystal X-ray data for unambiguous structural confirmation .

What computational methods predict its pharmacokinetic properties?

Answer:

  • ADMET Prediction :
    • SwissADME : LogP ~3.2 (moderate lipophilicity), high gastrointestinal absorption.
    • CYP450 inhibition : Risk of inhibiting CYP3A4 (IC₅₀ < 10 µM).
  • Molecular Dynamics (MD) : Simulate binding stability to human serum albumin (>90% plasma protein binding) .

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